4-Tert-butyl-3-fluorobenzonitrile
Description
4-Tert-butyl-3-fluorobenzonitrile (C₁₁H₁₂FN) is a benzonitrile derivative featuring a tert-butyl group at the para position (C4) and a fluorine atom at the meta position (C3) relative to the nitrile functional group. The tert-butyl substituent introduces significant steric bulk, enhancing lipophilicity and influencing molecular conformation, while the fluorine atom exerts electron-withdrawing effects, modulating electronic properties of the aromatic ring and nitrile group. However, detailed physicochemical data (e.g., melting/boiling points) remain scarce in published literature.
Properties
IUPAC Name |
4-tert-butyl-3-fluorobenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN/c1-11(2,3)9-5-4-8(7-13)6-10(9)12/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SROSUMPOOHAJJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)C#N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor such as 4-tert-butylbenzonitrile is reacted with a fluorinating agent like potassium fluoride under specific conditions .
Industrial Production Methods: Industrial production of 4-tert-butyl-3-fluorobenzonitrile may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-Tert-butyl-3-fluorobenzonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Electrophilic Aromatic Substitution: The benzene ring can participate in reactions such as nitration, sulfonation, and halogenation.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium fluoride, dimethyl sulfoxide (DMSO) as a solvent.
Electrophilic Aromatic Substitution: Sulfuric acid, nitric acid, halogens.
Reduction: Lithium aluminum hydride, ethanol as a solvent.
Major Products Formed:
Nucleophilic Substitution: Substituted benzonitriles.
Electrophilic Aromatic Substitution: Nitro, sulfonyl, or halogenated derivatives.
Reduction: 4-tert-butyl-3-fluorobenzylamine.
Scientific Research Applications
4-Tert-butyl-3-fluorobenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its role in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 4-tert-butyl-3-fluorobenzonitrile depends on its specific application. In chemical reactions, the tert-butyl group provides steric hindrance, while the fluorine atom influences the electronic properties of the benzene ring. The nitrile group can act as a reactive site for further chemical modifications. These combined effects make the compound versatile in various synthetic pathways .
Comparison with Similar Compounds
A. Steric Effects
- The tert-butyl group in 4-tert-butyl-3-fluorobenzonitrile increases steric hindrance compared to smaller substituents (e.g., methyl or hydrogen), reducing reactivity in sterically sensitive reactions like nucleophilic aromatic substitution. This contrasts with 4-fluorobenzonitrile, which lacks bulky groups and exhibits higher reactivity in such reactions .
B. Electronic Effects
- The fluorine atom at C3 exerts a moderate electron-withdrawing effect (-I), polarizing the aromatic ring and enhancing the electrophilicity of the nitrile group. This effect is less pronounced than in 4-fluorobenzoylacetonitrile, where the ketone group (CO) further activates the nitrile via conjugation .
C. Lipophilicity
- The tert-butyl group elevates LogP (~3.5) compared to 4-fluorobenzonitrile (LogP 1.56), indicating greater lipid solubility. This property is advantageous in drug design for improving membrane permeability.
D. Thermal Stability
- The tert-butyl substituent likely increases thermal stability relative to unsubstituted analogs, as seen in 4-tert-butylbenzonitrile (boiling point 275°C vs. 212°C for 4-fluorobenzonitrile).
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